1-(3-Methylphenyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing heterocycle. This specific compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's structure features a pyrrolidine ring with a hydroxyl group and a 3-methylphenyl substituent, contributing to its unique chemical properties.
The compound can be synthesized through various methods, often involving the manipulation of precursor compounds to form the desired pyrrolidine structure. It is commercially available from several chemical suppliers, indicating its relevance in research and industrial applications.
1-(3-Methylphenyl)pyrrolidin-3-ol falls under the category of n-alkylpyrrolidines. It is classified as an organoheterocyclic compound due to the presence of both carbon and nitrogen atoms in its cyclic structure.
The synthesis of 1-(3-Methylphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes:
Industrial production typically optimizes reaction conditions such as temperature, reaction time, and solvent choice to enhance yield and purity. Continuous flow reactors may also be employed for improved efficiency in large-scale synthesis.
The molecular formula for 1-(3-Methylphenyl)pyrrolidin-3-ol is , with a molecular weight of approximately 205.30 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Methylphenyl)pyrrolidin-3-ol |
| InChI | InChI=1S/C13H19NO/c1-10-5-4-6-12(7-10)13(15)9-14(3)8-11(13)2/h4-7,11,15H,8-9H2,1-3H3 |
| InChI Key | JCXDJNFSKKWOCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC1(C2=CC=CC(=C2)C)O)C |
1-(3-Methylphenyl)pyrrolidin-3-ol participates in various chemical reactions:
1-(3-Methylphenyl)pyrrolidin-3-ol exhibits several notable physical properties:
The compound's chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
1-(3-Methylphenyl)pyrrolidin-3-ol has potential applications in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6